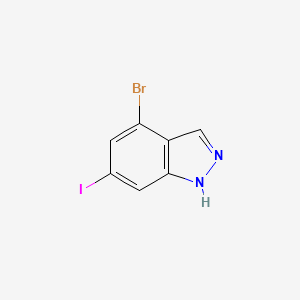

4-ブロモ-6-ヨード-1H-インダゾール

説明

“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .

Molecular Structure Analysis

The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .

Physical And Chemical Properties Analysis

“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

科学的研究の応用

抗がん剤としての用途

インダゾール誘導体は合成され、抗がん剤活性について評価されてきました . これらは、肝臓(HEP3BPN 11)、乳房(MDA 453)、白血病(HL 60)などのさまざまなヒト癌細胞株の生存を阻害する能力を示してきました .

抗血管新生作用

一部のインダゾール誘導体は、抗血管新生活性を示してきました。これは、腫瘍の発生にしばしば関連する、新しい血管の形成を阻害できることを意味します . たとえば、化合物11cは、TNFα、VEGF、およびEGFに対して強力な抗血管新生剤であることが判明しました .

抗酸化作用

インダゾール誘導体は、さまざまなアッセイを使用して、抗酸化活性についてもスクリーニングされてきました . 一部の化合物は、細胞の損傷から保護するのに役立つ、有意なラジカルスカベンジング活性を示してきました .

抗うつ作用

インダゾール化合物は、抗うつ薬の開発にも使用されてきました . これらは、気分を調整し、うつ病の症状を軽減するのに役立ちます .

抗炎症作用

インダゾール化合物は、抗炎症作用を持っています . これらは、多くの慢性疾患における重要な要因である炎症を軽減するのに役立ちます .

抗菌作用

インダゾール化合物は、抗菌剤として使用されてきました . これらは、細菌の増殖を阻害し、細菌感染の治療に役立ちます .

その他の化合物の合成

インダゾール化合物は、しばしば他の生物学的に活性な化合物の合成に使用されます . たとえば、HIVプロテアーゼ阻害剤、セロトニン受容体アンタゴニスト、アルドレダクターゼ阻害剤、アセチルコリンエステラーゼ阻害剤の製造に適用されてきました .

Safety and Hazards

作用機序

Target of Action

4-Bromo-6-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets through various biochemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole compounds are known to have various medicinal effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

生化学分析

Biochemical Properties

4-Bromo-6-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4-Bromo-6-iodo-1H-indazole can modulate cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of 4-Bromo-6-iodo-1H-indazole on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-6-iodo-1H-indazole can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect gene expression by modulating transcription factors, thereby influencing the production of proteins essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4-Bromo-6-iodo-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, 4-Bromo-6-iodo-1H-indazole can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-iodo-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-iodo-1H-indazole remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to 4-Bromo-6-iodo-1H-indazole in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-iodo-1H-indazole vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, 4-Bromo-6-iodo-1H-indazole can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing adverse effects .

Metabolic Pathways

4-Bromo-6-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. For instance, 4-Bromo-6-iodo-1H-indazole can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and decreased energy production in cells .

Transport and Distribution

Within cells and tissues, 4-Bromo-6-iodo-1H-indazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Bromo-6-iodo-1H-indazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-iodo-1H-indazole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

特性

IUPAC Name |

4-bromo-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZGMHXQRHPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646162 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-97-8 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)